Molecular Weight Differentiation vs. SBP-7455 (ULK1/2 Inhibitor): A 127.2 Da Reduction in Mass with Altered Kinase Target Space
The target compound (MW = 271.31 Da) is 127.2 Da lighter than SBP-7455 (N⁴-cyclopropyl-N²-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine, MW = 398.38 Da, CAS 1422466-95-2), a known ULK1/ULK2 dual inhibitor . This mass difference arises from the absence of the 5-trifluoromethyl group and the 2,4-diamine substitution pattern present in SBP-7455. The lower molecular weight of the target compound places it in a more fragment-like or early lead-like chemical space (MW < 300), which is generally associated with superior ligand efficiency metrics and more favorable physicochemical properties for downstream optimization [1]. However, direct kinase inhibition data for the target compound is not available in the public domain; the ULK1/ULK2 activity established for SBP-7455 cannot be assumed for the target compound without experimental confirmation.
| Evidence Dimension | Molecular weight (surrogate for ligand efficiency potential) |
|---|---|
| Target Compound Data | 271.31 Da (C₁₅H₁₇N₃O₂) |
| Comparator Or Baseline | SBP-7455: 398.38 Da (C₁₉H₂₁F₃N₄O₂) |
| Quantified Difference | ΔMW = −127.2 Da (31.9% lower molecular weight) |
| Conditions | Calculated from molecular formulae; no head-to-head biological comparison available |
Why This Matters
For procurement decisions, the lower molecular weight of the target compound offers a structurally simpler starting point for SAR exploration, but users must independently verify kinase target engagement as no inhibitory data for the target compound itself is publicly available.
- [1] Hopkins, A.L., Groom, C.R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430–431. View Source
